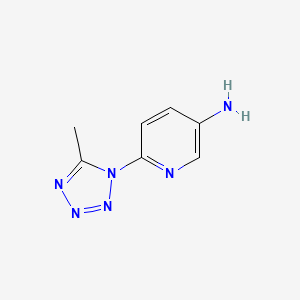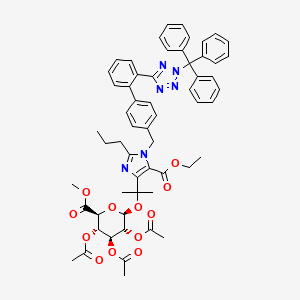
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound used as an intermediate in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil. Olmesartan Medoxomil is a medication used to treat high blood pressure by blocking the action of angiotensin II, a substance that narrows blood vessels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps, starting from the basic building blocks of organic chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of the ester group to a carboxylic acid.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include Olmesartan Acid, Olmesartan Alcohol, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of high-purity chemicals for various applications.
Mecanismo De Acción
The mechanism of action of Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to Olmesartan Acid O-beta-D-Glucuronide, which then interacts with angiotensin II receptors. This interaction blocks the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparación Con Compuestos Similares
Similar Compounds
Olmesartan Medoxomil: The parent compound used to treat high blood pressure.
Losartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Valsartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Olmesartan Ethyl Ester N-2-Triphenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific chemical structure, which allows for the efficient synthesis of Olmesartan Acid O-beta-D-Glucuronide. This uniqueness makes it a valuable intermediate in pharmaceutical research and production.
Propiedades
Fórmula molecular |
C58H60N6O12 |
|---|---|
Peso molecular |
1033.1 g/mol |
Nombre IUPAC |
ethyl 2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C58H60N6O12/c1-9-22-46-59-52(57(6,7)76-56-51(74-38(5)67)49(73-37(4)66)48(72-36(3)65)50(75-56)55(69)70-8)47(54(68)71-10-2)63(46)35-39-31-33-40(34-32-39)44-29-20-21-30-45(44)53-60-62-64(61-53)58(41-23-14-11-15-24-41,42-25-16-12-17-26-42)43-27-18-13-19-28-43/h11-21,23-34,48-51,56H,9-10,22,35H2,1-8H3/t48-,49-,50-,51+,56-/m0/s1 |
Clave InChI |
GHNDHPLCXHAUBG-VDDIFWHHSA-N |
SMILES isomérico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)OC8C(C(C(C(O8)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


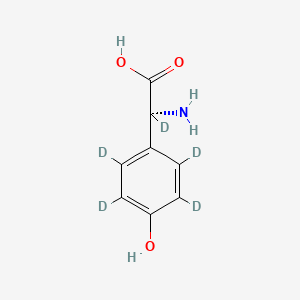
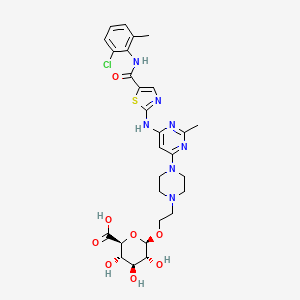

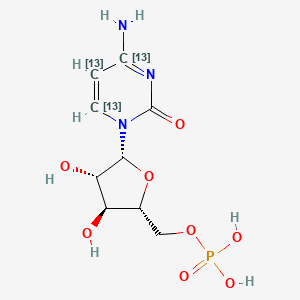
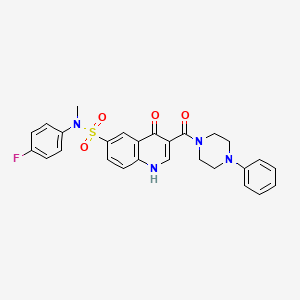
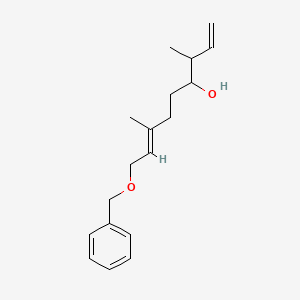
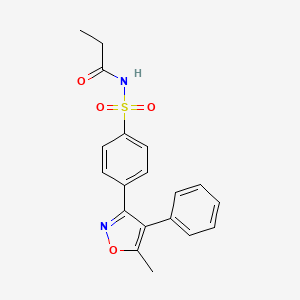
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
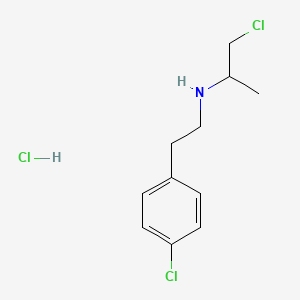

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)


